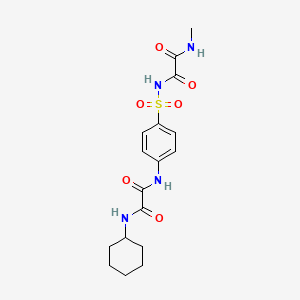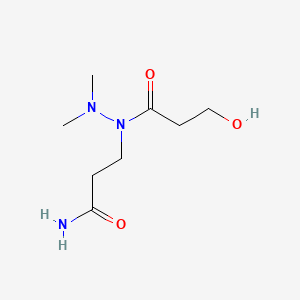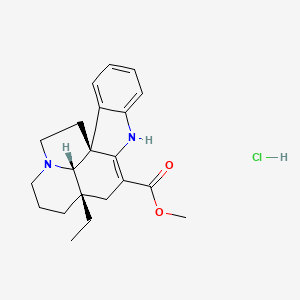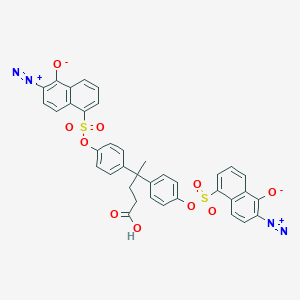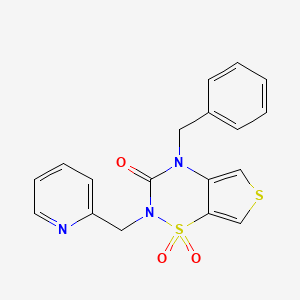
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno, thiadiazin, and pyridinyl groups
Méthodes De Préparation
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno and thiadiazin rings, followed by the introduction of the phenylmethyl and pyridinylmethyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other thieno and thiadiazin derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Compounds with similar structural motifs but different functional groups. The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
214916-45-7 |
|---|---|
Formule moléculaire |
C18H15N3O3S2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C18H15N3O3S2/c22-18-20(10-14-6-2-1-3-7-14)16-12-25-13-17(16)26(23,24)21(18)11-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2 |
Clé InChI |
HRKQCTZCVDXZKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


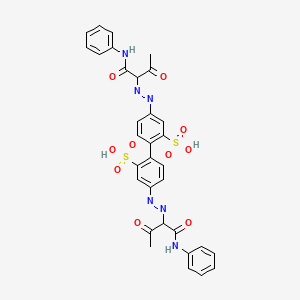
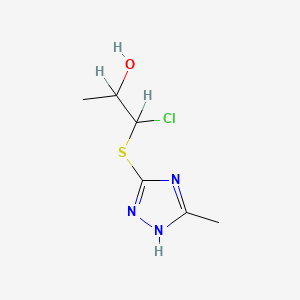
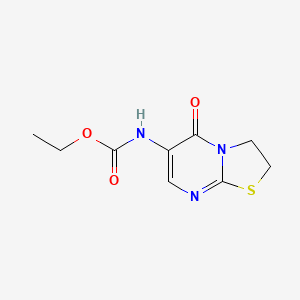
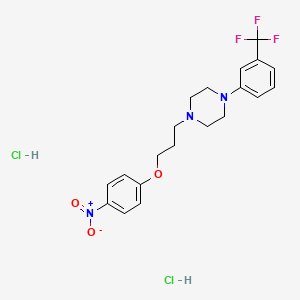
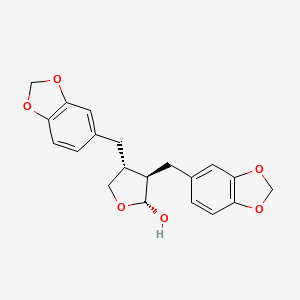
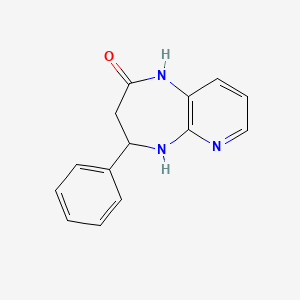



![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
